N-[(Z)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]-2-chlorobenzamide
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Overview
Description
N-[(1Z)-1-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)ETHENYL]-2-CHLOROBENZAMIDE is a complex organic compound that features a benzodiazole ring, a bromophenyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)ETHENYL]-2-CHLOROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1H-1,3-benzodiazole with 4-bromobenzaldehyde under basic conditions to form the intermediate, which is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)ETHENYL]-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1Z)-1-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)ETHENYL]-2-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)ETHENYL]-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-CHLOROPHENYL)ETHENYL]-2-CHLOROBENZAMIDE
- N-[(1Z)-1-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-FLUOROPHENYL)ETHENYL]-2-CHLOROBENZAMIDE
Uniqueness
N-[(1Z)-1-(1H-1,3-BENZODIAZOL-2-YL)-2-(4-BROMOPHENYL)ETHENYL]-2-CHLOROBENZAMIDE is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its binding affinity and specificity compared to similar compounds.
Properties
Molecular Formula |
C22H15BrClN3O |
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Molecular Weight |
452.7 g/mol |
IUPAC Name |
N-[(Z)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C22H15BrClN3O/c23-15-11-9-14(10-12-15)13-20(21-25-18-7-3-4-8-19(18)26-21)27-22(28)16-5-1-2-6-17(16)24/h1-13H,(H,25,26)(H,27,28)/b20-13- |
InChI Key |
OBKWDKUOYYFAAV-MOSHPQCFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3)Cl |
Origin of Product |
United States |
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